1,5-dimethoxy-2-methyl-1H-indene
Description
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1,5-dimethoxy-2-methyl-1H-indene |
InChI |
InChI=1S/C12H14O2/c1-8-6-9-7-10(13-2)4-5-11(9)12(8)14-3/h4-7,12H,1-3H3 |
InChI Key |
OPQQYQXWQBTVRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1OC)C=CC(=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethoxy-2-methyl-1H-indene can be achieved through several methods. One common approach involves the reaction of 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one with appropriate reagents under specific conditions . This reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of 1,5-dimethoxy-2-methyl-1H-indene may involve large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to achieve high purity and yield. The choice of reagents and catalysts, as well as the reaction parameters, are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-2-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,5-Dimethoxy-2-methyl-1H-indene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-dimethoxy-2-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positions and Electronic Effects
The position and number of substituents significantly alter the electronic environment of the indene core. For example:
- 5,6-Dimethoxy-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1H-inden-1-one () features methoxy groups at positions 5 and 6, a pyridinylmethylidene group at position 2, and a ketone at position 1. The electron-donating methoxy groups enhance aromatic stabilization, while the ketone introduces polarity, likely improving solubility compared to non-polar methyl substituents .
- 1,1-Dimethylindene () lacks methoxy groups but has two methyl groups at position 1, leading to a lower molecular weight (144.21 g/mol) and increased hydrophobicity compared to methoxy-substituted analogs .
Table 1: Substituent Effects on Molecular Properties
*Hypothetical structure based on analogous compounds.
Physicochemical Properties
- LogP and Solubility : Methoxy groups reduce LogP (increasing hydrophilicity), whereas methyl groups elevate it. For instance, 1-ethenyl-5-methyl-2,3-dihydro-1H-indene () has a LogP of 3.21, typical for hydrophobic indenes .
- Thermodynamic Stability : Density-functional theory (DFT) studies () suggest that exact exchange functionals improve predictions for methoxy-substituted systems, where electron donation stabilizes the aromatic core .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 1,5-dimethoxy-2-methyl-1H-indene, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves multi-step organic reactions, such as condensation of substituted benzaldehydes with malonic acid derivatives or cyclization of pre-functionalized precursors. For example, sodium methoxide-catalyzed reactions in ethyl acetate can yield indene derivatives via nucleophilic substitution or cyclization . Optimization may involve adjusting solvent polarity (e.g., switching from THF to DMF for higher yields), temperature control (e.g., reflux at 80–100°C), and stoichiometric ratios of reactants. Catalytic systems like Lewis acids (e.g., AlCl₃) can enhance regioselectivity for methoxy and methyl group placement .
Q. What spectroscopic techniques are critical for characterizing 1,5-dimethoxy-2-methyl-1H-indene, and how are data interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions. For instance, methoxy protons typically resonate at δ 3.7–3.9 ppm, while methyl groups on the indene ring appear as singlets near δ 2.1–2.3 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight, and infrared (IR) spectroscopy identifies functional groups (e.g., C-O stretches at ~1250 cm⁻¹ for methoxy groups). Discrepancies in data may require cross-validation with X-ray crystallography .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic properties of 1,5-dimethoxy-2-methyl-1H-indene?
- Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are widely used to calculate frontier molecular orbitals (HOMO/LUMO), charge distribution, and dipole moments . Basis sets such as 6-311G++(d,p) improve accuracy for methoxy and methyl groups. For example, studies on similar indene derivatives show that methoxy substituents lower LUMO energy by 0.5–1.0 eV, enhancing electrophilicity . Solvent effects (e.g., polarizable continuum models) refine predictions of reactivity in solution-phase experiments .
Q. How can contradictions in spectroscopic and computational data for 1,5-dimethoxy-2-methyl-1H-indene be resolved?
- Methodological Answer : Discrepancies between experimental and theoretical NMR shifts may arise from solvent effects or conformational flexibility. Molecular dynamics (MD) simulations can model solvent interactions, while time-dependent DFT (TD-DFT) accounts for excited-state contributions. For crystallographic disagreements (e.g., bond length variations >0.05 Å), refine structural models using SHELXL with high-resolution diffraction data (R-factor <5%) . Cross-referencing with analogous compounds (e.g., 5-methoxy-2,3-dihydro-1H-inden-2-amine) helps identify systematic errors .
Q. What methodologies are used to evaluate the biological activity of 1,5-dimethoxy-2-methyl-1H-indene in drug discovery?
- Methodological Answer : In vitro assays include:
- Enzyme inhibition : Measure IC₅₀ values against targets like cyclooxygenase-2 (COX-2) via fluorometric assays.
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess potency (EC₅₀).
- ADMET profiling : Computational tools (e.g., SwissADME) predict bioavailability, while Caco-2 cell models test intestinal permeability .
Q. What advanced crystallographic techniques are employed to resolve the 3D structure of 1,5-dimethoxy-2-methyl-1H-indene?
- Methodological Answer : Single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) is standard. SHELXL refines structures by minimizing residuals (R₁) via least-squares methods. For disordered methoxy groups, apply restraints to thermal parameters (Uᵢₙ) and occupancy factors. Twinning corrections may be necessary for crystals with low symmetry (e.g., monoclinic systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
